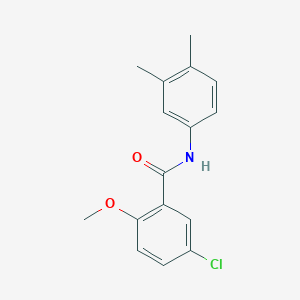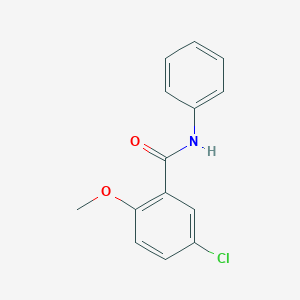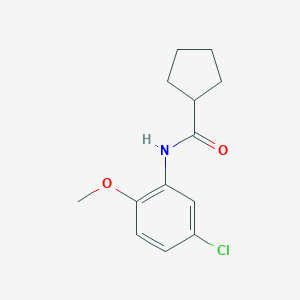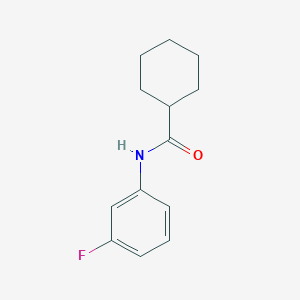
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide, also known as DOMCA, is a chemical compound that belongs to the class of acetamide derivatives. It has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. In
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide involves its interaction with the NMDA receptor. 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide binds to the glycine site of the NMDA receptor and enhances its activity. This results in an increased influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling pathways. The activation of these pathways leads to the modulation of gene expression, protein synthesis, and synaptic plasticity.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, it enhances the activity of the NMDA receptor and modulates the expression of genes and proteins involved in synaptic plasticity. Physiologically, it has been shown to improve learning and memory in animal models. It has also been shown to exhibit anti-inflammatory and analgesic activities, which may be beneficial for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide in lab experiments is its specificity for the glycine site of the NMDA receptor. This allows for the selective modulation of NMDA receptor activity, without affecting other neurotransmitter systems. Another advantage is its relatively low toxicity, which allows for its use in in vivo experiments. However, one limitation is its low solubility in water, which may require the use of organic solvents in some experiments. Another limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide. One direction is the development of more efficient synthesis methods for 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide, which may improve its yield and purity. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the study of its effects on other neurotransmitter systems may provide insights into its broader physiological effects. Finally, the development of more selective and potent NMDA receptor modulators may lead to the discovery of new therapeutic agents for neurological disorders.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methylaniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to form 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide. The yield of 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic activities. It has also been investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In neuroscience, 2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide has been used as a research tool to study the function of neurotransmitter receptors and ion channels. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory.
properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-5-4-6-14(9-12)18-17(19)11-13-7-8-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
InChI Key |
UDGMQVQPCHMDHR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







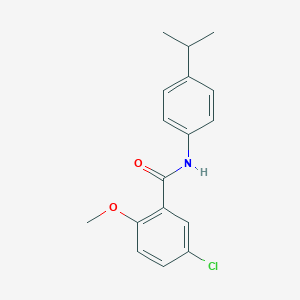

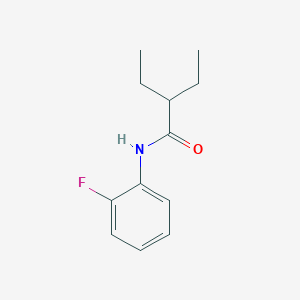
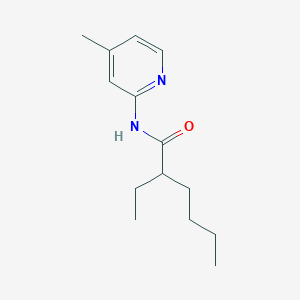
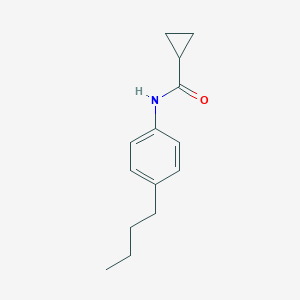
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
